N-(2,5-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
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Description
N-(2,5-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H19N3O2S and its molecular weight is 389.47. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic-Derivatives Synthesis
A research paper by Banfield, Fallon, & Gatehouse (1987) discusses the formation and X-Ray structure determination of similar compounds. This study focuses on synthesizing and characterizing heterocyclic derivatives, contributing to understanding the structural properties of such compounds.
Imaging Agents for PET
F. Dollé et al. (2008) investigated 2-phenylpyrazolo[1,5-a]pyrimidineacetamides as selective ligands for imaging the translocator protein with PET. This research highlights the potential of derivatives of the compound for developing imaging agents in medical diagnostics.
Antitumor Activity
Research on pyrazolo[3,4-d]pyrimidine derivatives, including studies by A. El-Morsy et al. (2017) and Hafez & El-Gazzar (2017), have explored the antitumor activities of these compounds. These studies contribute to the ongoing research in cancer therapeutics.
Antibacterial and Antifungal Activities
The study by Nunna et al. (2014) reports on the synthesis and characterization of novel heterocyclic compounds, evaluating their antibacterial and antifungal activities. This research could lead to new developments in antimicrobial treatments.
Bioavailability and Metabolism
Research like that by Y. Fujimaki et al. (1990) investigates the metabolites of similar compounds in human urine, providing insights into the bioavailability and metabolism of these chemical entities in the human body.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-14-8-9-15(2)18(10-14)24-19(26)11-25-13-23-20-17(12-28-21(20)22(25)27)16-6-4-3-5-7-16/h3-10,12-13H,11H2,1-2H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCSEQOVOBJZRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.